REACTION_CXSMILES
|
[CH2:1]([N:5]1[CH2:9][CH:8]([C:10](OC)=O)[C:7](=O)[C:6]1=[O:15])[CH2:2][CH2:3][CH3:4].Cl.C([O-])(=O)C.[Na+].[C:22]1([NH:28]N)C=[CH:26][CH:25]=[CH:24][CH:23]=1>O.C(O)C>[CH2:1]([N:5]1[CH2:9][C:8]2[C:10]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[NH:28][C:7]=2[C:6]1=[O:15])[CH2:2][CH2:3][CH3:4] |f:2.3|
|
Name
|
1-n-Butyl-4-carbomethoxy-2,3-dioxopyrrolidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(C(C(C1)C(=O)OC)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
25(1960)1133]is heated
|
Type
|
ADDITION
|
Details
|
to boiling in a mixture of 600 ml
|
Type
|
DISSOLUTION
|
Details
|
Solids dissolved in about ten minutes
|
Type
|
CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
TEMPERATURE
|
Details
|
After one hour of heating
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the flask is cooled to about room temperature
|
Type
|
ADDITION
|
Details
|
In addition about 500 ml
|
Type
|
WASH
|
Details
|
, is then washed into the stirred mixture with methanol, 20 ml
|
Type
|
CUSTOM
|
Details
|
to separate immediately
|
Type
|
CUSTOM
|
Details
|
is collected after 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
of cooling
|
Type
|
DISSOLUTION
|
Details
|
The material is dissolved in 200 ml
|
Type
|
ADDITION
|
Details
|
of acetic acid at 65° and treated with 100 ml
|
Type
|
CUSTOM
|
Details
|
up to about 110° which
|
Type
|
FILTRATION
|
Details
|
Filtration of the cooled slurry
|
Type
|
CUSTOM
|
Details
|
yields 78 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(C=2NC=3C=CC=CC3C2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |